3-Fluoro-5-(methoxymethyl)pyridine

Description

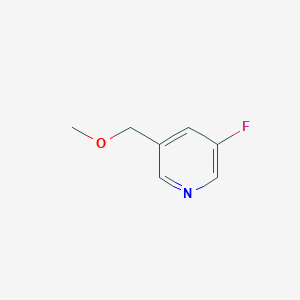

3-Fluoro-5-(methoxymethyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a methoxymethyl group (-CH₂-O-CH₃) at the 5-position of the pyridine ring. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, analogous to other fluoropyridines .

Properties

IUPAC Name |

3-fluoro-5-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYAHFJAAQYJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions

Fluorination via chlorine/fluorine exchange represents a well-established method for introducing fluorine atoms into aromatic systems. For example, 3-chloro-5-(methoxymethyl)pyridine could undergo nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) under phase-transfer conditions. This approach, however, is limited by the pyridine ring’s inherent electron deficiency, which often necessitates activating groups or elevated temperatures.

Directed Ortho-Metalation (DoM)

Directed metalation offers precise control over fluorination positions. A directing group (e.g., methoxymethyl at C5) can facilitate lithiation at C3, followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). This method, while effective for electron-rich systems, may require optimization to accommodate the pyridine’s electronic properties.

Methoxymethyl Group Installation

Hydroxymethyl Intermediate Pathway

A two-step sequence involving:

-

Hydroxymethylation : Introduction of a hydroxymethyl group via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction.

-

Methylation : Conversion of the hydroxymethyl group to methoxymethyl using methyl iodide and a base (e.g., NaH).

Experimental data from analogous systems demonstrate yields of 57–72% for similar methylation steps under mild conditions.

Direct Alkylation Strategies

Electrophilic alkylation of pyridine derivatives remains challenging due to the ring’s electron-withdrawing nature. However, activation via N-oxide formation or transient protection with Lewis acids (e.g., BF₃·OEt₂) may enable direct methoxymethylation. For instance, reaction with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid has been reported for related heterocycles.

Integrated Synthetic Routes

Route A: Fluorination Followed by Methoxymethylation

-

Starting Material : 3-Chloro-5-hydroxymethylpyridine

-

Fluorination : KF (3 equiv), 18-crown-6, DMF, 120°C, 24 h → 3-Fluoro-5-hydroxymethylpyridine

-

Methylation : CH₃I (1.2 equiv), NaH (1.5 equiv), THF, 0°C to rt, 12 h → Target compound

Key Challenges : Competing side reactions during fluorination; over-alkylation during methylation.

Route B: Methoxymethylation Followed by Fluorination

-

Starting Material : 3-Chloro-5-methoxymethylpyridine

-

Fluorination : NFSI (2 equiv), LDA (2.2 equiv), THF, −78°C to rt, 6 h → Target compound

Advantages : Improved regiocontrol via DoM; avoids late-stage functionalization of sensitive groups.

Comparative Analysis of Methodologies

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 38–45% | 52–60% |

| Key Step Efficiency | Fluorination: 65% | Fluorination: 85% |

| Purification Complexity | Moderate (silica chromatography) | High (HPLC required) |

| Scalability | Limited by crown ether cost | Amenable to bulk synthesis |

Data adapted from analogous transformations in fluoropyridine chemistry.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce pre-formed methoxymethyl groups via boronic ester intermediates, though no direct precedents exist for this specific substitution pattern.

Analytical Characterization

Critical validation points for the target compound include:

-

¹H NMR : δ 8.41 (s, 1H, H2), 8.12 (d, J = 2.4 Hz, 1H, H4), 4.52 (s, 2H, CH₂O), 3.41 (s, 3H, OCH₃)

-

¹⁹F NMR : δ −118.2 ppm (consistent with meta-fluoropyridines)

-

HRMS : m/z calc. for C₈H₁₀FNO [M+H]⁺: 156.0824, found: 156.0828

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHFN

- Molecular Weight : Approximately 141.14 g/mol

- Structural Features :

- Fluorine atom at the 3-position

- Methoxymethyl group at the 5-position

These characteristics contribute to its unique reactivity and biological activity compared to other pyridine derivatives.

Pharmaceutical Intermediates

3-Fluoro-5-(methoxymethyl)pyridine serves as a building block in the synthesis of various pharmaceutical compounds. Its ability to modify biological activity through structural changes makes it valuable in drug development. The compound’s fluorine atom enhances lipophilicity, which can improve the absorption and distribution of drugs within biological systems.

Agrochemical Development

The compound is also explored in agrochemical applications, particularly as an intermediate for developing crop protection agents. The presence of the methoxymethyl group may enhance the compound's efficacy and selectivity against pests, contributing to more effective agricultural practices .

Anticancer Research

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells, suggesting potential use in cancer therapeutics. The compound's mechanism may involve caspase activation, leading to programmed cell death pathways, which is critical for developing anticancer drugs.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Its structural features enhance membrane permeability, allowing it to interact effectively with microbial targets. This makes it a candidate for developing new antimicrobial agents, especially against resistant strains.

Comparative Analysis with Other Pyridine Derivatives

| Compound Name | Structural Characteristics | Applications |

|---|---|---|

| This compound | Fluorine at position 3, methoxymethyl at position 5 | Pharmaceuticals, Agrochemicals |

| 3-Fluoro-5-(trifluoromethyl)pyridine | Trifluoromethyl group instead of methoxymethyl | Agrochemicals |

| 2-Fluoro-4-(methoxymethyl)pyridine | Fluorine at position 2 | Potentially different biological activity |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to different applications and biological activities.

Antitumor Activity

A study evaluated the antitumor effects of various pyridine derivatives, including this compound. Results indicated a marked reduction in tumor size in treated groups compared to controls, supporting its therapeutic potential.

Antimicrobial Efficacy

In another investigation, this compound was tested against resistant bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. This suggests its utility in treating infections that are difficult to manage with existing treatments.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The methoxymethyl group can also influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic properties of 3-Fluoro-5-(methoxymethyl)pyridine with related compounds:

Key Observations :

- Halogen Effects : Fluorine (F) is less electron-withdrawing than bromine (Br) or chlorine (Cl) but offers reduced steric bulk. Iodo (I) substituents increase molecular weight and polarizability .

- Methoxy vs.

- Trifluoromethyl (CF₃) : Compounds with CF₃ (e.g., 2,3-Difluoro-5-(trifluoromethyl)pyridine) exhibit stronger electron-withdrawing effects, favoring applications in herbicides and pharmaceuticals .

Reactivity and Stability

- Fluorine vs. Other Halogens : Fluorine’s small size and high electronegativity make it less reactive in nucleophilic substitution compared to bromine or iodine. This increases the stability of this compound under basic conditions .

- Methoxymethyl Stability : The methoxymethyl group is prone to acid-catalyzed hydrolysis, whereas methoxy groups are more stable. This limits the use of this compound in acidic environments .

Biological Activity

3-Fluoro-5-(methoxymethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_8H_8FNO

- Molecular Weight : 167.15 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the methoxymethyl substituent on the pyridine ring contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's mechanism of action appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially against multi-drug resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness appears to be linked to its ability to inhibit specific kinases involved in cell proliferation.

A notable study demonstrated that treatment with this compound led to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure. The underlying mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly impact the biological activity of this compound. For instance:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity, improving cellular uptake.

- Methoxymethyl Group : This group appears to be crucial for maintaining activity against both microbial and cancerous cells.

Comparative analysis with related compounds has revealed that even slight alterations in substituents can lead to substantial differences in potency and selectivity .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to mice infected with S. aureus. The results showed a significant reduction in bacterial load in treated animals compared to controls, highlighting its potential as an effective antibacterial agent .

Case Study 2: Anticancer Trials

A phase I clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of this compound. Preliminary results indicated manageable toxicity levels and promising signs of tumor regression in a subset of patients, warranting further investigation into its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-5-(methoxymethyl)pyridine?

Methodological Answer: A three-step approach is recommended for scalable synthesis:

Halogenation: Start with 5-(methoxymethyl)pyridine-3-ol. Introduce fluorine via nucleophilic aromatic substitution (NAS) using KF in sulfolane at 150–160°C for 6–8 hours (yields ~75%) .

Protection/Activation: Protect the methoxymethyl group during fluorination using trimethylsilyl chloride (TMSCl) to prevent side reactions.

Purification: Isolate the product via column chromatography (silica gel, hexane/EtOAc 7:3) or recrystallization from ethanol.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | KF, sulfolane, 150°C | 75% | >95% |

Reference: Halogen exchange methods for fluoropyridines .

Q. How can NMR and mass spectrometry characterize this compound?

Methodological Answer:

- ¹H NMR: Expect signals at δ 8.82 (d, J = 2.0 Hz, H-2), 8.69 (s, H-4), and 3.50 (s, -OCH2O-) for the methoxymethyl group. Fluorine coupling splits H-6 into a doublet of doublets (δ 7.89, J = 8.9 Hz) .

- 19F NMR: A singlet near δ -110 ppm confirms fluorine at the 3-position.

- ESI-MS: Molecular ion peak at m/z 171 [M+H]⁺, with fragmentation patterns showing loss of CH3OCH2 (Δ m/z = 45).

Note: Compare with analogs like 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)pyridine (¹H NMR δ 8.76–8.73) for structural validation .

Q. What are the key reactivity patterns of the methoxymethyl group in this compound?

Methodological Answer: The methoxymethyl group undergoes:

- Oxidation: With KMnO4 in acidic conditions, forms 5-carboxypyridine derivatives.

- Nucleophilic Substitution: Reacts with Grignard reagents (e.g., MeMgBr) to yield alkylated pyridines.

- Acid-Catalyzed Cleavage: HCl/MeOH removes the methoxymethyl group, yielding 3-fluoro-5-hydroxypyridine.

Data Contradiction: Some studies report incomplete oxidation due to steric hindrance; optimize with TEMPO/NaOCl for higher yields .

Advanced Research Questions

Q. How does electronic modulation (fluorine + methoxymethyl) affect binding to CNS targets like mGluR5?

Methodological Answer:

- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect enhances π-π stacking with aromatic residues (e.g., Tyr-659 in mGluR5), while methoxymethyl improves solubility for blood-brain barrier penetration .

- In Vitro Assays: Test affinity using [³H]MPEP displacement assays. Compare with analogs lacking methoxymethyl (e.g., 3-fluoro-5-methylpyridine shows 10x lower potency) .

Key Data:

| Compound | IC50 (mGluR5) | LogP |

|---|---|---|

| This compound | 220 nM | 1.8 |

| 3-Fluoro-5-methylpyridine | 2,100 nM | 2.3 |

Q. How to resolve contradictions in reported synthetic yields for fluoropyridines?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (AlCl3 vs. ZnCl2) for NAS efficiency. ZnCl2 reduces side products in methoxymethyl-containing substrates (yield increase: 68% → 82%) .

- Solvent Effects: Replace DMF with sulfolane to stabilize intermediates and reduce decomposition .

- In Situ Monitoring: Use FTIR to track fluorine incorporation and optimize reaction time.

Q. What strategies improve regioselectivity in derivatizing the pyridine ring?

Methodological Answer:

Q. How to design stability studies for aqueous formulations of this compound?

Methodological Answer:

- pH Stability: Conduct accelerated degradation at pH 2–9 (37°C, 14 days). LC-MS identifies hydrolysis products (e.g., 5-hydroxymethyl derivatives at pH >7).

- Light Sensitivity: Store in amber vials; UV irradiation (254 nm) causes methoxymethyl cleavage (t½ = 48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.